molecular formula C31H36ClN3O3S B3062599 (2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone CAS No. 331765-50-5

(2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone

Cat. No.: B3062599
CAS No.: 331765-50-5
M. Wt: 566.2 g/mol
InChI Key: VMJKUCKTXMESQR-UHFFFAOYSA-N
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Description

SCH-211803 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as a muscarinic acetylcholine receptor M2 antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Preparation Methods

The synthesis of SCH-211803 involves several steps:

Chemical Reactions Analysis

SCH-211803 undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reductive amination is a key step in its synthesis, indicating its ability to undergo reduction reactions.

    Substitution: The synthesis involves substitution reactions, such as the reaction of piperidine with a bromo derivative.

    Common Reagents and Conditions: Reagents like 9-borabicyclo[3.3.1]nonane, potassium carbonate, palladium(II) chloride, triphenylarsine, trifluoroacetic acid, sodium triacetoxyborohydride, and 1-hydroxybenzotriazole are commonly used in these reactions.

    Major Products: The major products formed include chlorophenylsulfonyl derivatives, secondary amines, and bipiperidinyl derivatives.

Scientific Research Applications

SCH-211803 has been extensively studied for its scientific research applications:

    Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor M2 antagonists.

    Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various biological processes.

    Medicine: SCH-211803 has been explored for its potential therapeutic applications in treating Alzheimer’s disease.

Mechanism of Action

SCH-211803 exerts its effects by antagonizing the muscarinic acetylcholine receptor M2. This receptor is involved in various physiological processes, including the regulation of heart rate and smooth muscle contraction. By blocking this receptor, SCH-211803 can modulate these processes, making it a potential therapeutic agent for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

SCH-211803 is unique due to its high selectivity and in vivo activity as a muscarinic acetylcholine receptor M2 antagonist. Similar compounds include:

    Darifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.

    Solifenacin: A muscarinic receptor antagonist used for urinary incontinence.

    Tolterodine: A muscarinic receptor antagonist used to treat urinary frequency and urgency.

These compounds share similar mechanisms of action but differ in their selectivity, therapeutic applications, and pharmacokinetic profiles .

Properties

CAS No.

331765-50-5

Molecular Formula

C31H36ClN3O3S

Molecular Weight

566.2 g/mol

IUPAC Name

(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3

InChI Key

VMJKUCKTXMESQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N

Origin of Product

United States

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